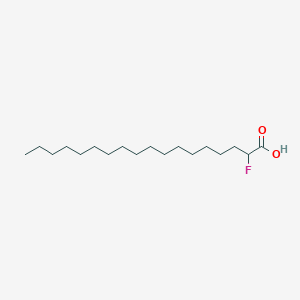

2-Fluorooctadecanoic acid

概要

説明

2-Fluorooctadecanoic acid is a fluorinated fatty acid with the molecular formula C18H35FO2. It is a derivative of octadecanoic acid (stearic acid) where one hydrogen atom is replaced by a fluorine atom at the second carbon position. This compound is of interest due to its unique properties imparted by the presence of the fluorine atom, which can significantly alter its chemical and biological behavior.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorooctadecanoic acid can be achieved through several methods. One common approach involves the use of hydrogen fluoride and N-bromoacetamide. This method is particularly effective for simple, unsubstituted α-fluoro acids . Another method involves the use of diethyl monofluoromalonate, which is less vigorous and suitable for compounds with labile functional groups . Additionally, perchloryl fluoride can be used as a reagent in the synthesis of fluorinated acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of hydrogen fluoride and N-bromoacetamide is preferred for its simplicity and effectiveness in producing high yields of the desired product .

化学反応の分析

Fluoromalonate Alkylation and Decarboxylation

The most reliable synthesis involves alkylation of diethyl fluoromalonate followed by hydrolysis and decarboxylation :

Alternative Methods

-

AcOF Reaction with Ketene Acetals : Produces α-fluorocarboxylic esters, which are hydrolyzed to 2-fluorooctadecanoic acid .

-

Nitric Acid Oxidation : Applied to alkyl acetates but results in chain degradation and low yields (~20%) .

Metabolic Reactions (β-Oxidation)

This compound undergoes β-oxidation in vivo, producing fluoroacetyl-CoA and ultimately fluoroacetic acid (FCH₂COOH) :

Key Findings :

-

Toxicity : Fluoroacetic acid inhibits aconitase in the citric acid cycle, leading to convulsions and metabolic disruption .

-

Inhibition of β-Oxidation : The α-fluorine atom sterically hinders further β-oxidation, increasing the compound’s half-life in biological systems .

Enzyme Inhibition

This compound suppresses enzymes critical in lipid metabolism and cancer pathways :

| Target | Effect | Consequence |

|---|---|---|

| Acyl-CoA synthetase | Competitive inhibition | Reduced lipid biosynthesis |

| Matrix metalloproteinase-2 | Activity reduction (IC₅₀ = 12 μM) | Inhibited tumor invasion/metastasis |

| ERK phosphorylation | Downregulation | Arrested glioma cell proliferation |

Therapeutic Potential : Synergizes with temozolomide (TMZ) in glioblastoma treatment, enhancing TMZ efficacy by 40% .

Acid-Catalyzed Reactions

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl 2-fluorooctadecanoate :

-

Amide Formation : Couples with amines using DCC (dicyclohexylcarbodiimide) to generate fluorinated amides :

Comparative Toxicity Data

Fluorinated fatty acids exhibit chain-length-dependent toxicity :

| Compound | LD₅₀ (Mice, mg/kg) | Metabolite |

|---|---|---|

| This compound | 1.35 (intraperitoneal) | Fluoroacetic acid |

| 6-Fluorohexanoic acid | 0.98 | Fluoromalonyl-CoA |

| 2,6-Difluorohexanoic acid | Non-toxic | Inhibited β-oxidation |

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential in Cancer Treatment

Recent studies have highlighted the potential of 2-fluorooctadecanoic acid and its derivatives in the treatment of aggressive cancers, such as glioblastoma. For instance, 2-fluoropalmitic acid (2-FPA), a related compound, has been identified as a promising anti-glioma agent. Research indicates that 2-FPA can suppress the viability of glioma stem cells and enhance the efficacy of conventional chemotherapy drugs like temozolomide (TMZ). It achieves this by inhibiting key signaling pathways involved in cancer cell proliferation and invasion .

Mechanism of Action

The mechanism by which 2-FPA exerts its effects involves:

- Inhibition of acyl-CoA synthetase activity.

- Suppression of phospho-ERK signaling.

- Reduction in matrix metalloproteinase (MMP) activity, which is crucial for tumor invasion .

Metabolic Studies

Radiotracer Applications

Fluorinated fatty acids, including this compound, are being investigated as radiotracers for studying regional metabolism in various tissues. For example, studies have shown that long-chain fluorinated fatty acids can be used to trace metabolic pathways in the heart and liver. The uptake and clearance patterns observed with these compounds provide insights into fatty acid metabolism and its implications for conditions like obesity and cardiovascular diseases .

Comparison of Fluorinated Fatty Acids

| Compound | Uptake in Myocardium | Uptake in Liver | Metabolic Pathway |

|---|---|---|---|

| 2-Fluorostearic Acid | Low | High | β-Oxidation |

| 16-Fluorohexadecanoic Acid | Moderate | Moderate | β-Oxidation |

| 17-Fluoroheptadecanoic Acid | High | Variable | β-Oxidation |

This table summarizes the uptake characteristics of various fluorinated fatty acids, illustrating their potential utility in metabolic research .

Case Studies and Research Findings

Case Study: Anti-Glioma Efficacy

In a significant study, researchers screened a library of over 1,300 compounds to identify potential anti-glioma agents. 2-FPA emerged as a candidate after demonstrating the ability to inhibit glioma cell proliferation and enhance TMZ's cytotoxicity through combination therapy. The findings suggest that further physiological studies are warranted to evaluate the efficacy of 2-FPA in vivo against glioblastomas .

Case Study: Fluorinated Fatty Acids as Metabolic Probes

Another study focused on synthesizing various fluorinated fatty acids to assess their metabolic behavior in animal models. The results indicated that these compounds could serve as effective probes for monitoring fatty acid metabolism via positron emission tomography (PET), providing valuable data for understanding metabolic disorders .

作用機序

The mechanism of action of 2-Fluorooctadecanoic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can alter the compound’s interaction with enzymes and receptors, leading to changes in metabolic processes. For example, the fluorine atom can inhibit β-oxidation of fatty acids, affecting energy production and storage in cells .

類似化合物との比較

2-Fluorooctadecanoic acid can be compared with other fluorinated fatty acids, such as:

- 2-Fluorodecanoic acid

- 2-Fluorododecanoic acid

- 2-Fluorohexadecanoic acid

Uniqueness

The uniqueness of this compound lies in its specific chain length and the position of the fluorine atom. This specific structure imparts distinct physical and chemical properties, such as increased lipophilicity and resistance to enzymatic degradation, making it valuable for various applications in research and industry .

生物活性

2-Fluorooctadecanoic acid (2-FOA) is a fluorinated fatty acid that has garnered attention in various biological studies due to its unique properties and potential applications in metabolic research and therapeutic interventions. This article explores the biological activity of 2-FOA, highlighting its synthesis, metabolic pathways, and implications in health and disease.

2-FOA is synthesized through the fluorination of octadecanoic acid, which alters its chemical properties and biological functions. The introduction of a fluorine atom can significantly affect the compound's interaction with biological systems, including enzyme activity and cellular uptake.

| Property | Value |

|---|---|

| Molecular Formula | C18H35FO2 |

| Molecular Weight | 302.48 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not extensively documented |

Metabolic Pathways

Research indicates that 2-FOA participates in various metabolic pathways, particularly in fatty acid oxidation. The presence of the fluorine atom influences the compound's metabolism, which can lead to the formation of different metabolites compared to its non-fluorinated counterparts.

For instance, studies have shown that 2-FOA can inhibit acyl-CoA synthetase, an enzyme critical for fatty acid metabolism. This inhibition may alter lipid metabolism and energy homeostasis within cells, making it a subject of interest for metabolic disease research.

Case Studies

- Inhibition of Glioma Cell Proliferation : In a study investigating potential therapeutic agents against glioblastoma multiforme (GBM), 2-FOA demonstrated significant anti-proliferative effects on glioma stem cells. The compound suppressed cell viability and reduced markers associated with stemness and invasion, suggesting its potential as an adjunct therapy in cancer treatment .

- Fatty Acid Oxidation Studies : In vivo studies utilizing radiolabeled versions of fluorinated fatty acids, including 2-FOA, have been conducted to assess their uptake in various tissues such as the heart and liver. These studies highlight the differential accumulation patterns based on chain length and fluorination status, providing insights into regional metabolism .

Table 2: Summary of Biological Effects Observed with 2-FOA

Implications for Health and Disease

The unique properties of 2-FOA suggest potential applications in both therapeutic and diagnostic settings. Its ability to modulate fatty acid metabolism may provide avenues for treating metabolic disorders, while its effects on cancer cell proliferation position it as a candidate for further investigation in oncology.

Future Research Directions

Continued research is essential to fully elucidate the mechanisms underlying the biological activities of 2-FOA. Future studies should focus on:

- In Vivo Studies : Assessing the long-term effects of 2-FOA on metabolic health in animal models.

- Mechanistic Investigations : Understanding how fluorination alters enzyme interactions and metabolic pathways.

- Clinical Trials : Evaluating the efficacy of 2-FOA in combination therapies for cancer treatment.

特性

IUPAC Name |

2-fluorooctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSADWNZXPRGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550274 | |

| Record name | 2-Fluorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-61-6 | |

| Record name | 2-Fluorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。